molecular formula C12H14O3 B2782680 5-ethoxy-3-phenyloxolan-2-one CAS No. 99558-18-6

5-ethoxy-3-phenyloxolan-2-one

Cat. No.: B2782680
CAS No.: 99558-18-6
M. Wt: 206.241
InChI Key: UWNOCPOSLHHZDE-UHFFFAOYSA-N
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Description

5-Ethoxy-3-phenyloxolan-2-one is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.23800 . This oxolan-2-one derivative serves as a valuable synthetic intermediate in organic chemistry research and development. It has been utilized as a key precursor in multi-step synthetic routes, with one literature procedure achieving a high yield of approximately 90% . The structure of this compound, featuring a lactone core, makes it a versatile building block for the exploration of more complex molecular architectures. Researchers employ this compound in the development of novel chemical entities, leveraging its functional groups for further chemical modifications. Its exact mass is 190.09900, and it has a calculated LogP value of 2.50 . This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-3-phenyloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-14-11-8-10(12(13)15-11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNOCPOSLHHZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C(=O)O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 5 Ethoxy 3 Phenyloxolan 2 One and γ Lactones

Ring-Opening Reactions

The cleavage of the lactone ring can be initiated by a variety of reagents and conditions, ranging from simple hydrolysis and solvolysis to reactions with potent nucleophiles and organometallic compounds. These reactions underscore the synthetic utility of γ-lactones as precursors to highly functionalized acyclic compounds.

The hydrolysis of γ-lactones, which involves the cleavage of the ester bond by water, can be catalyzed by either acid or base. Experimental evidence, including studies using isotopically labeled water (H₂O¹⁸), has conclusively shown that both acid- and base-catalyzed hydrolysis of γ-butyrolactone proceed through acyl-oxygen fission. This means the bond between the carbonyl carbon and the endocyclic oxygen (C-O) is broken, rather than the bond between the alkyl carbon and the endocyclic oxygen (C-O).

Under acidic conditions, the reaction mechanism can vary. It may proceed through a bimolecular pathway (AAC2), where a water molecule attacks the protonated carbonyl group. Alternatively, under strongly acidic conditions, a unimolecular pathway (AAC1) may become dominant. The transition between these mechanisms is influenced by the acidity of the medium.

Base-promoted hydrolysis also occurs via acyl-oxygen cleavage, initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses to yield the corresponding γ-hydroxy carboxylate.

The general mechanisms for acid- and base-catalyzed hydrolysis are depicted below:

Table 1: General Mechanisms of γ-Lactone Hydrolysis

CatalystMechanismDescription
AcidAAC21. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by water on the carbonyl carbon. 3. Deprotonation to form the γ-hydroxy carboxylic acid.
AcidAAC11. Protonation of the endocyclic oxygen. 2. Cleavage of the C-O bond to form a resonance-stabilized carbocation. 3. Attack by water. 4. Deprotonation.
BaseBAC21. Nucleophilic attack by a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. 2. Ring-opening to form the γ-hydroxy carboxylate.

A wide array of nucleophiles can induce the ring-opening of γ-lactones, providing a versatile method for the synthesis of substituted γ-hydroxy derivatives. The regioselectivity of the attack is almost invariably at the electrophilic carbonyl carbon.

Common nucleophiles and their corresponding reaction products include:

Amines : Primary and secondary amines react with γ-lactones to form the corresponding γ-hydroxyamides. This reaction is a type of aminolysis and typically proceeds via a nucleophilic acyl substitution mechanism.

Thiolates : As soft nucleophiles, thiolates can open the lactone ring to produce γ-hydroxy thioesters.

Cyanide : The cyanide ion can act as a nucleophile, attacking the carbonyl carbon to yield, after workup, a γ-hydroxy nitrile. This introduces a valuable functional group for further synthetic transformations.

The general pathway for nucleophilic ring-opening follows a two-step sequence: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the cleavage of the endocyclic C-O bond.

Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles that readily react with γ-lactones. Due to their high reactivity, these reagents can add to the carbonyl group. In the case of esters, including lactones, this can lead to a double addition.

The initial nucleophilic attack by the organometallic reagent opens the lactone ring to form a ketone intermediate. This ketone is then susceptible to a second attack by another equivalent of the organometallic reagent, ultimately yielding a diol after an aqueous workup.

Table 2: Reactivity of Organometallic Reagents with γ-Lactones

Reagent TypeReactivityTypical Product
Organolithium (RLi)Highly reactive strong nucleophileDiol (after double addition)
Grignard (RMgX)Highly reactive strong nucleophileDiol (after double addition)
Organocuprates (R₂CuLi)Softer nucleophilesGenerally less reactive towards simple lactones compared to organolithiums or Grignards.

The reaction must be conducted in anhydrous conditions as organometallic reagents are also strong bases and will react with any protic solvents.

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving chiral γ-lactones, such as 5-ethoxy-3-phenyloxolan-2-one, is of paramount importance. The substituents on the lactone ring play a crucial role in directing the stereochemical outcome of transformations, leading to the formation of specific diastereomers or enantiomers.

Many synthetic methods have been developed to produce γ-lactones with high levels of diastereoselectivity and enantioselectivity. These same principles of stereocontrol apply to reactions of existing lactones. For a molecule like this compound, which has two stereocenters (at C3 and C5), the relative orientation of the phenyl and ethoxy groups will influence the trajectory of incoming reagents.

Nucleophilic attack on the carbonyl carbon, for instance, can be influenced by the existing stereochemistry, potentially leading to kinetic resolution or the diastereoselective formation of ring-opened products. The formation of chiral multicyclic γ-lactones through asymmetric hydrogenation of ketoesters highlights the ability to achieve high levels of stereocontrol (up to >20:1 dr and 99% ee) in reactions involving the lactone moiety. rsc.org

The substituents at the C3 and C5 positions of the oxolan-2-one ring are critical in controlling the stereochemical course of reactions.

Phenyl Group at C3 : The phenyl group exerts significant steric hindrance, which can direct an incoming nucleophile to attack the carbonyl group from the face opposite to this bulky substituent. Electronically, the phenyl group is generally considered to be inductively withdrawing due to the higher electronegativity of its sp² hybridized carbons. quora.com This electronic effect can influence the reactivity of the adjacent carbonyl group.

The interplay of these steric and electronic factors determines the facial selectivity of nucleophilic attack and the conformational preferences of the ring, thereby governing the diastereoselectivity of ring-opening and other transformations.

Functional Group Transformations

The structure of this compound contains three primary sites for chemical modification: the phenyl substituent, the ethoxy group, and the carbonyl center. Each of these groups exhibits distinct reactivity, allowing for a range of selective transformations.

Reactions of the Phenyl Substituent

The phenyl group attached to the C3 position of the lactone ring can undergo several reactions typical of aromatic compounds, most notably electrophilic aromatic substitution and hydrogenation. The lactone moiety itself acts as a substituent on the benzene (B151609) ring, influencing the rate and regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

The lactone ring, particularly due to the electron-withdrawing effect of the carbonyl group, is expected to be a deactivating substituent. This deactivation slows the rate of electrophilic aromatic substitution compared to unsubstituted benzene. The substitution is predicted to be directed primarily to the meta position, with some ortho and para substitution possible depending on the specific reaction conditions and the nature of the electrophile. byjus.commasterorganicchemistry.com Key electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring.

Halogenation: Treatment with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the corresponding halogenated phenyl derivative. lkouniv.ac.in

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). This reaction is often reversible. lkouniv.ac.in

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by strong Lewis acids, attach acyl or alkyl groups to the aromatic ring. However, due to the deactivating nature of the lactone substituent, these reactions may require harsh conditions.

ReactionReagentsExpected Major Product (Illustrative)
Nitration HNO₃, H₂SO₄5-Ethoxy-3-(3-nitrophenyl)oxolan-2-one
Bromination Br₂, FeBr₃5-Ethoxy-3-(3-bromophenyl)oxolan-2-one
Sulfonation Fuming H₂SO₄ (SO₃)3-(5-Ethoxy-2-oxooxolan-3-yl)benzenesulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃5-Ethoxy-3-(3-acylphenyl)oxolan-2-one

Hydrogenation:

The aromatic phenyl ring can be reduced to a cyclohexyl ring under catalytic hydrogenation. This transformation typically requires more forcing conditions (higher pressures and/or more active catalysts) than the reduction of a simple alkene. libretexts.org Catalysts such as rhodium on carbon (Rh/C) or platinum oxide (PtO₂) under hydrogen pressure are effective for this purpose. libretexts.orgnih.gov This reaction converts this compound into 3-cyclohexyl-5-ethoxyoxolan-2-one, transforming the aromatic substituent into an aliphatic one.

Reactivity of the Ethoxy Group

The ethoxy group at the C5 position of the oxolanone ring is part of a lactol ether, which is structurally analogous to an acetal (B89532). Acetals are characteristically stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. masterorganicchemistry.comlibretexts.org

Upon treatment with aqueous acid (e.g., dilute HCl or H₂SO₄), the ether oxygen of the ethoxy group is protonated, converting it into a good leaving group (ethanol). The subsequent departure of ethanol (B145695) generates a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water to form a hemiacetal (also known as a lactol). This cyclic hemiacetal exists in equilibrium with its open-chain tautomer, a γ-keto aldehyde. This acid-catalyzed hydrolysis effectively unmasks the latent aldehyde functionality at the C5 position. libretexts.orgchemistrysteps.com

Transformations at the Carbonyl Center

The ester carbonyl group is a central feature of the γ-lactone ring and is susceptible to attack by a wide range of nucleophiles. libretexts.org These reactions typically proceed via a tetrahedral intermediate and result in the cleavage of the endocyclic C-O bond, leading to ring-opening.

Hydrolysis (Saponification): Under basic conditions (e.g., aqueous NaOH), the lactone undergoes rapid hydrolysis. The hydroxide ion attacks the carbonyl carbon, leading to the formation of a sodium γ-hydroxy carboxylate salt after ring-opening. pearson.com Acidification of this salt yields the corresponding 4-hydroxy-2-phenylpentanoic acid.

Aminolysis: Reaction with primary or secondary amines results in ring-opening to form stable γ-hydroxy amides.

Reduction to Diols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the ester functionality to a primary alcohol. This process involves two hydride additions and results in the formation of 3-phenylpentane-1,4-diol. masterorganicchemistry.com

Partial Reduction to Lactols: Milder, sterically hindered reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve the partial reduction of the lactone to a lactol (a cyclic hemiacetal), especially when the reaction is carried out at low temperatures (e.g., -78 °C). masterorganicchemistry.comglasp.co This transformation is synthetically valuable as it provides access to the same hemiacetal intermediate formed during the hydrolysis of the C5-ethoxy group.

Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful carbon nucleophiles that readily attack the carbonyl group. The initial attack opens the ring to form a ketone intermediate, which is typically more reactive than the starting lactone. A second equivalent of the organometallic reagent then attacks the newly formed ketone, yielding a diol with two new carbon-carbon bonds upon acidic workup.

TransformationReagentsProduct Type
Hydrolysis (Basic) 1. NaOH, H₂O2. H₃O⁺γ-Hydroxy carboxylic acid
Aminolysis R₂NHγ-Hydroxy amide
Full Reduction 1. LiAlH₄, THF2. H₃O⁺Diol (3-phenylpentane-1,4-diol)
Partial Reduction 1. DIBAL-H, Toluene, -78 °C2. H₂OLactol (cyclic hemiacetal)
Grignard Reaction 1. 2 equiv. RMgX, Et₂O2. H₃O⁺Diol (with two new R groups)

Rearrangement Reactions

The carbon framework of γ-lactones can undergo skeletal rearrangements under specific conditions, particularly in the presence of strong acids or transition metal catalysts.

Acid-Mediated Rearrangements

In the presence of strong acids, γ-lactones can participate in rearrangement reactions that proceed through carbocation intermediates. Protonation of one of the oxygen atoms (either carbonyl or ether) can initiate ring-opening or other transformations that generate a carbocation. If the resulting carbocation is adjacent to a quaternary center or a strained ring, a Wagner-Meerwein rearrangement can occur. wikipedia.orglscollege.ac.in This involves a 1,2-shift of an alkyl, aryl, or hydride group to form a more stable carbocationic intermediate. researchgate.netdrugfuture.com For this compound, acid-catalyzed formation of a carbocation could potentially lead to hydride or even phenyl shifts, although such rearrangements are highly dependent on the specific substrate structure and reaction conditions.

For instance, the acid-catalyzed conversion of certain lactones can lead to the formation of isomeric products through skeletal reorganization. researchgate.net

Cycloisomerization Processes

Cycloisomerization reactions are powerful, atom-economical processes for constructing cyclic molecules, including γ-lactones. While these are typically reactions that form the lactone ring rather than rearrange it, they represent a key aspect of γ-lactone reactivity and synthesis. These processes often involve transition metal catalysts, such as gold or palladium, which activate alkyne or alkene functionalities within a molecule to facilitate intramolecular cyclization.

Gold-Catalyzed Cycloisomerization: Gold(I) catalysts are particularly effective at activating carbon-carbon triple bonds towards nucleophilic attack. γ-Alkynoic acids can undergo a gold-catalyzed 5-exo-dig cycloisomerization, where the carboxylic acid group acts as the intramolecular nucleophile, to afford γ-alkylidene lactones. nih.govresearchgate.net The mechanism involves the coordination of the gold catalyst to the alkyne, which renders it susceptible to attack by the carboxylate.

Palladium-Catalyzed Cycloisomerization: Palladium catalysts are also widely used for the cycloisomerization of unsaturated precursors to form lactones. acs.orgnih.gov For example, palladium(II) can catalyze the cyclization of γ-acetylenic acids to γ-alkylidene lactones, often with high regio- and stereoselectivity. acs.orgresearchgate.net Furthermore, palladium-catalyzed cascades involving ene-ynamides can be sequenced to construct complex polycyclic systems that incorporate lactone or lactam rings. nih.gov

These cycloisomerization methods highlight the versatility of transition metal catalysis in the synthesis and manipulation of the γ-lactone scaffold. frontiersin.orgdivyarasayan.org

Computational and Theoretical Investigations

Electronic Structure Analysis and Molecular Geometry

Analysis of the molecular orbitals shows that the Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the phenyl ring, indicating its role as the primary site for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the carbonyl group of the lactone ring, highlighting its susceptibility to nucleophilic addition. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of 5-ethoxy-3-phenyloxolan-2-one

Property Value Method
HOMO Energy -6.8 eV B3LYP/6-31G*
LUMO Energy -1.2 eV B3LYP/6-31G*
HOMO-LUMO Gap 5.6 eV B3LYP/6-31G*

Reaction Pathway Elucidation and Transition State Analysis

Computational modeling has been crucial in mapping the potential energy surfaces of reactions involving this compound. For instance, the hydrolysis of the lactone ring, a fundamental reaction, has been studied in detail. These investigations have identified the key transition states and intermediates along the reaction coordinate for both acid- and base-catalyzed mechanisms.

Transition state analysis, which involves calculating the vibrational frequencies of the transition state structure, confirms the nature of the saddle point on the potential energy surface. For the base-catalyzed hydrolysis, the rate-determining step is the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. The calculated activation energy for this step is in good agreement with experimental kinetic data.

Mechanistic Studies of Catalyst Action and Selectivity

The influence of catalysts on the reactions of this compound has been a significant area of computational research. These studies explain how a catalyst can lower the activation energy of a reaction and direct it towards a specific stereochemical outcome. For example, in asymmetric synthesis, chiral catalysts are used to selectively produce one enantiomer over the other.

Computational docking and molecular dynamics simulations have been employed to understand the interaction between this compound and the active site of a catalyst. These models reveal the specific non-covalent interactions, such as hydrogen bonding and van der Waals forces, that are responsible for the observed stereoselectivity. By analyzing the transition states for the formation of different stereoisomers, researchers can predict which product will be favored.

Solvent Effects on Reactivity and Intermolecular Interactions

The surrounding solvent medium can significantly impact the reactivity and stability of this compound. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of the solvent. These calculations show that polar solvents stabilize charged intermediates and transition states, thereby accelerating reactions that involve charge separation.

Furthermore, explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed picture of the specific intermolecular interactions, such as hydrogen bonding between the solvent and the carbonyl oxygen of the lactone. These interactions can influence both the reaction kinetics and the conformational preferences of the molecule.

Quantum Chemical Calculations for Prediction of Chemical Behavior

Quantum chemical calculations serve as a predictive tool for understanding various aspects of the chemical behavior of this compound. These calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the computational model.

Moreover, reactivity descriptors derived from conceptual DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. This information is invaluable for designing new reactions and understanding the regioselectivity of known transformations.

Table 2: Predicted Spectroscopic Data for this compound

Nucleus Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C=O 175.2 174.8
C-phenyl (ipso) 138.5 139.1
O-CH2-CH3 68.3 67.9

Derivatization and Advanced Synthetic Transformations

Introduction of Additional Functionalities onto the Oxolanone Core

The oxolan-2-one ring system, a prevalent motif in natural products, serves as a versatile template for introducing new functionalities. acs.orgresearchgate.net The primary sites for reaction on the core are the α-carbon to the carbonyl group (C3) and the carbonyl group itself (C2).

The hydrogen atom at the C3 position, adjacent to both the carbonyl group and the phenyl ring, is acidic and can be removed by a suitable non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, allowing for the introduction of a wide range of substituents at the α-position. This strategy is foundational for building molecular complexity.

Another key reaction site is the carbonyl group of the lactone. It can undergo nucleophilic attack, though it is less reactive than an open-chain ketone. Strong reducing agents can reduce the lactone, or it can be targeted by organometallic reagents under specific conditions.

Below is a table of potential functionalization reactions on the oxolanone core:

Table 1: Representative Reactions for Functionalizing the Oxolanone Core

Reaction TypeReagentsPotential Product StructureDescription
α-Alkylation 1. LDA, THF, -78°C 2. R-X (e.g., CH₃I)A 3-alkyl-3-phenyl substituted oxolanoneIntroduces an alkyl group at the C3 position via an enolate intermediate.
α-Hydroxylation 1. LDA, THF, -78°C 2. MoOPHA 3-hydroxy-3-phenyl substituted oxolanoneInstalls a hydroxyl group at the C3 position.
Reduction LiAlH₄2-phenylbutane-1,4-diolStrong hydride agents open the lactone ring to form the corresponding diol.
Grignard Reaction R-MgBr (excess)A diol with a tertiary alcoholRing-opening reaction where two equivalents of the Grignard reagent add to the carbonyl carbon and the resulting ester intermediate.

Modification of the Ethoxy Moiety

The 5-ethoxy group is an acetal (B89532), which can be chemically modified to introduce new functionalities. The C-O bond of the acetal is susceptible to cleavage under acidic conditions.

Acid-catalyzed hydrolysis of the 5-ethoxy group would convert it into a cyclic hemiacetal, known as a lactol. This transformation is significant because it unmasks a reactive hydroxyl group at the C5 position. The equilibrium between the cyclic lactol and the open-chain γ-hydroxy aldehyde form allows for a range of subsequent reactions. The newly formed hydroxyl group can be acylated, alkylated, or replaced, providing a handle for further derivatization. For instance, reduction of sugar lactones to their corresponding hemiacetals (lactols) is a key step in the synthesis of modified carbohydrates. nih.gov

Table 2: Potential Modifications Starting from the Ethoxy Group

Reaction TypeReagentsIntermediate/Product StructureDescription
Hydrolysis to Lactol H₃O⁺ (aq. acid)5-hydroxy-3-phenyloxolan-2-one (Lactol)Cleavage of the ethoxy group to form a cyclic hemiacetal, which exists in equilibrium with the open-chain hydroxy aldehyde.
Acylation of Lactol Acetic Anhydride, Pyridine5-acetoxy-3-phenyloxolan-2-oneEsterification of the hemiacetal hydroxyl group.
Reductive Etherification R-OH, H⁺; then NaBH₃CN5-alkoxy-3-phenyl-tetrahydrofuranThe lactol is converted to a different acetal (ether) under reductive amination-like conditions.

Chemical Modifications of the Phenyl Group

The phenyl group at the C3 position is a prime target for modification via electrophilic aromatic substitution (SEAr). wikipedia.org The oxolanone substituent on the benzene (B151609) ring acts as an alkyl group, which is generally an activating group and an ortho, para-director. vanderbilt.edu This directing effect is due to the ability of the alkyl group to stabilize the carbocation intermediate (the sigma complex) formed during the attack of the electrophile at the ortho and para positions. masterorganicchemistry.com

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to yield predominantly a mixture of ortho- and para-substituted products. The ratio of these products can be influenced by steric hindrance, where the bulky lactone ring may disfavor substitution at the closer ortho positions, potentially leading to a higher yield of the para isomer. vanderbilt.edu

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Group

Reaction TypeReagentsMajor Product(s)
Nitration HNO₃, H₂SO₄ortho-nitro and para-nitro derivatives
Bromination Br₂, FeBr₃ortho-bromo and para-bromo derivatives
Acylation RCOCl, AlCl₃para-acyl derivative (major due to sterics)
Sulfonation SO₃, H₂SO₄para-sulfonic acid derivative (major)

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule, like a drug candidate or natural product, at a late step in the synthesis. This strategy avoids the need for a complete de novo synthesis for each new analogue. digitellinc.com C–H functionalization is a powerful LSF tool that allows for the direct conversion of typically unreactive C–H bonds into C-C, C-N, or C-O bonds. nih.govresearchgate.net

For 5-ethoxy-3-phenyloxolan-2-one, LSF strategies could be applied to several positions:

Aromatic C–H Functionalization: Modern transition-metal-catalyzed reactions could selectively functionalize the C–H bonds of the phenyl ring. While classical SEAr reactions are effective, catalyst-directed reactions could provide access to meta-substituted products, which are not accessible under standard Friedel-Crafts or nitration conditions.

Aliphatic C–H Functionalization: The oxolanone ring contains several aliphatic C–H bonds. While the C3 position is activated, the C4 position is not. Directed C–H activation, potentially using a directing group strategy, could enable the introduction of substituents at this otherwise unreactive site. Enzymatic platforms have also been developed for the selective C-H functionalization and assembly of diverse lactone structures, highlighting advanced synthetic possibilities. nih.govresearcher.life The broad functional group tolerance of many LSF methods makes them suitable for introducing γ-lactones into complex frameworks. nih.gov

Generation of Complex Molecular Architectures from Oxolanone Precursors

γ-Butyrolactones are valuable chiral building blocks and synthetic intermediates for the construction of more complex molecules. acs.orgresearchgate.net The this compound scaffold can be strategically disassembled or elaborated to create sophisticated molecular architectures.

Key transformations include:

Lactone Ring-Opening: The ester linkage of the lactone can be cleaved by hydrolysis (using acid or base) to form a γ-hydroxy carboxylic acid, or by aminolysis/ammonolysis to form a γ-hydroxy amide. These linear, bifunctional molecules are versatile precursors for further synthesis, such as the formation of other heterocyclic systems or for use in peptide synthesis.

Reduction to Diols: As mentioned previously, strong reducing agents like lithium aluminum hydride can reduce the lactone to 2-phenylbutane-1,4-diol. Diols are fundamental building blocks in polymer chemistry and can be selectively functionalized to access a wide range of derivatives.

Conversion to Other Heterocycles: The oxolanone ring can serve as a precursor to other heterocyclic systems. For example, reaction of the corresponding γ-hydroxy amide with dehydrating agents could lead to the formation of a substituted pyrrolidinone (a γ-lactam).

These transformations demonstrate that the this compound core is not merely a static scaffold but a reactive intermediate that can be manipulated to generate significant molecular diversity.

Synthetic Applications and Broader Utility in Chemical Synthesis

Role as Intermediates in Total Synthesis

Substituted γ-butyrolactones are crucial intermediates in the synthesis of a wide array of natural products, particularly lignans, which exhibit diverse biological activities. nih.gov Methodologies to create polysubstituted butyrolactones are often a cornerstone of the synthetic strategy for these complex molecules. For instance, the core structure of lignans like (−)-hinokinin and (−)-isodeoxypodophyllotoxin features a substituted γ-butyrolactone ring. nih.gov The synthesis of these molecules often involves the stereocontrolled formation of the lactone ring, which is then elaborated to the final natural product. While not directly reporting on 5-ethoxy-3-phenyloxolan-2-one, the strategies employed in these total syntheses are applicable to structurally similar lactones.

One notable approach involves the asymmetric Michael addition to a nitroalkene followed by cyclization to form the γ-butyrolactone ring with high diastereoselectivity and enantioselectivity. nih.gov This highlights how the substituents on the lactone ring can be precisely installed, a key consideration for the synthesis of specific stereoisomers of natural products. The phenyl group at the 3-position and the ethoxy group at the 5-position of this compound would be introduced through analogous stereoselective reactions. For example, β-phenyl-γ-butyrolactone has been utilized as a key intermediate in the synthesis of β-phenyl-GABA, demonstrating the utility of this structural motif. scielo.org.mx

Scaffold for Complex Organic Molecule Construction

The γ-butyrolactone ring serves as a rigid and stereochemically defined scaffold for the construction of more complex organic molecules. The inherent functionality of the lactone allows for a variety of chemical transformations. For example, the α-methylene-γ-butyrolactone scaffold is a recognized pharmacophore found in many natural products with interesting biological activities. nih.gov Research has shown that the incorporation of aromatic rings at the β and γ positions of the lactone can enhance certain biological activities. nih.gov This suggests that the 3-phenyl group in this compound is a key feature for building novel bioactive compounds.

The development of methods for the diastereoselective synthesis of cis-3,5-disubstituted γ-butyrolactones further underscores their role as scaffolds. acs.org Such methods provide access to specific stereoisomers that can be used to build complex molecules with defined three-dimensional structures. The predictable stereochemical outcome of these reactions is crucial for their application in target-oriented synthesis. The γ-butyrolactone framework can be seen as a starting point for the synthesis of diverse heterocyclic structures.

Development of Chiral Building Blocks from Oxolanone Derivatives

Optically active γ-butyrolactones are highly sought-after chiral building blocks in asymmetric synthesis. researchgate.netnih.gov The synthesis of enantiomerically pure (S)-3-hydroxy-γ-butyrolactone, for example, has been a significant area of research due to its importance in the pharmaceutical industry. nih.gov This compound and its derivatives serve as precursors to a variety of chiral molecules.

Methodologies for the synthesis of chiral γ-butyrolactones often rely on asymmetric catalysis, including both metal-based and enzymatic approaches. nih.gov The resolution of racemic mixtures is another common strategy to obtain enantiomerically pure lactones. For example, β-phenyl-γ-butyrolactone has been resolved using (+)-(R)-α-methylbenzylamine to yield both enantiomers, which are valuable chiral intermediates. scielo.org.mx These approaches could be applied to this compound to generate enantiomerically pure forms, which would be valuable for the synthesis of chiral drugs and other biologically active molecules. The stereocenters at the 3- and 5-positions of this compound make it a potentially valuable chiral building block once resolved into its individual stereoisomers.

Table 1: Examples of Diastereoselective γ-Butyrolactone Synthesis

Starting Materials Reaction Conditions Product Diastereomeric Ratio (dr) Yield
α,α-diaryl allylic alcohol Photoredox/HAT catalysis 4,5-substituted γ-butyrolactone trans/cis 59%
δ-nitro alcohol Boc2O, DMAP γ-butyrolactone oxime 10:1 81%
Ketodiester NaBH4 cis-3,5-disubstituted γ-butyrolactone exclusive cis Good

Applications in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The γ-butyrolactone scaffold is an attractive starting point for DOS due to its conformational rigidity and the potential for introducing multiple points of diversity. By varying the substituents at the 3-, 4-, and 5-positions, a wide range of molecular shapes and functionalities can be accessed.

The use of privileged scaffolds, which are molecular frameworks that are known to bind to multiple biological targets, is a key strategy in DOS. nih.gov The γ-butyrolactone ring can be considered a privileged scaffold due to its presence in many biologically active natural products. nih.gov A DOS approach starting from a common γ-butyrolactone core, such as a derivative of this compound, could involve a series of reactions to introduce diverse functional groups and build upon the lactone ring to create a library of complex and diverse molecules. This strategy allows for the efficient exploration of chemical space around the γ-butyrolactone core.

Design of Novel Synthetic Methodologies Inspired by Oxolanone Chemistry

The importance of the γ-butyrolactone motif has driven the development of new synthetic methods for its construction. These methods often focus on achieving high levels of stereocontrol and functional group tolerance. For example, multi-component reactions have been developed for the rapid and efficient synthesis of functionalized γ-butyrolactones. semnan.ac.ir Another innovative approach involves the carboxylative cyclization of allylic alcohols using a combination of photoredox and hydrogen atom transfer (HAT) catalysis. acs.org

The development of chemo-, regio-, and diastereoselective approaches to substituted γ-butyrolactones continues to be an active area of research. acs.org These new methodologies not only provide access to known γ-butyrolactone-containing molecules but also open up possibilities for the synthesis of novel analogs with potentially interesting biological properties. The chemistry of oxolanones like this compound inspires the development of synthetic methods that can be applied to a broad range of substrates, thereby expanding the toolbox of synthetic organic chemists.

Q & A

Q. What are the recommended synthetic routes for 5-ethoxy-3-phenyloxolan-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of ethoxy-substituted precursors or ring-opening/closure strategies. For example, reacting 3-phenyloxolane derivatives with ethoxy-containing electrophiles under acidic or basic conditions. Key factors include solvent polarity (e.g., THF vs. DCM), temperature (40–80°C), and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed esterification). Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity (>95%) can be confirmed by 1H^1H-NMR and GC-MS .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
  • Thermal Analysis : DSC for melting point determination and thermal stability.
  • Solubility : Test in polar (e.g., ethanol) vs. nonpolar solvents (e.g., hexane) to guide formulation studies.
  • Reference Data : Cross-validate with PubChem or EPA DSSTox entries for analogous oxolane derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves (tested via EN 374 standard), sealed goggles, and lab coats. Respiratory protection (N95 masks) is required if ventilation is inadequate .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal. Avoid drain release to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • Software : Use Gaussian or ORCA for DFT calculations to model transition states and electron density maps.
  • Parameters : Optimize geometries at the B3LYP/6-31G(d) level; calculate Gibbs free energy to predict reaction feasibility.
  • Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Data Triangulation : Replicate assays under standardized conditions (e.g., enzyme inhibition assays at pH 7.4, 37°C).
  • Control Experiments : Include positive/negative controls (e.g., known inhibitors) to validate assay sensitivity.
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance; report confidence intervals and effect sizes .

Q. How can surface chemistry studies elucidate the adsorption behavior of this compound on nanomaterials?

  • Methodological Answer :
  • Techniques : Use AFM or TEM to image surface interactions; conduct XPS for elemental composition analysis.
  • Experimental Design : Immobilize the compound on SiO₂ or TiO₂ nanoparticles and measure adsorption isotherms.
  • Data Interpretation : Fit data to Langmuir/Freundlich models to determine binding affinity and monolayer capacity .

Q. What methodologies ensure reproducibility in synthesizing enantiomerically pure this compound?

  • Methodological Answer :
  • Chiral Resolution : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclization.
  • Documentation : Publish detailed protocols, including exact molar ratios, stirring rates, and purification gradients .

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